Isoxaflutole
Overview
Description
Isoxaflutole is a selective herbicide primarily used in maize crops. It was first marketed by Rhône-Poulenc in 1996 and is known for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the bleaching of weeds due to the blockage of phenylquinone biosynthesis .
Mechanism of Action
Target of Action
Isoxaflutole primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a key component in the photosynthesis process .
Mode of Action
This compound inhibits the HPPD enzyme, thereby disrupting the conversion of 4-hydroxymethyl pyruvate to homogentisate . This inhibition results in the blockage of plastoquinone biosynthesis . The absence of plastoquinone indirectly inhibits phytoene desaturase, an essential enzyme for carotenoid synthesis .
Biochemical Pathways
The inhibition of HPPD by this compound disrupts the biosynthesis of plastoquinone, leading to a deficiency of carotenoids . Carotenoids are essential for protecting chlorophyll from degradation by sunlight . Therefore, the disruption of carotenoid synthesis leads to the bleaching of plant tissues .
Pharmacokinetics
This compound exhibits rapid absorption, with about 70% absorption after low dose administration . The maximum concentrations in blood are achieved between 0.5 and 1 hour post-dosing . This compound is primarily eliminated through urine at low doses and feces at high doses .
Result of Action
The inhibition of HPPD by this compound leads to the bleaching of the developing tissues of the target plants . This is due to the blockage of carotenoid synthesis, which protects chlorophyll from degradation by sunlight .
Action Environment
This compound is classified as a difficult volatility pesticide, indicating that it has a low volatility rate in air, water, and on the soil surface . It is most effective for controlling weeds when applied as a pre-plant/pre-emergence treatment . Environmental factors such as temperature and soil type can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a molecule essential for photosynthetic electron transfer . By inhibiting HPPD, this compound disrupts this process, leading to the bleaching of weeds .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibitory action on HPPD. This inhibition disrupts the biosynthesis of plastoquinone, leading to a failure of photosynthesis . This compound also causes a change in tissue color from green to non-pigmented over the course of a 4-week experiment .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme HPPD . This inhibition disrupts the conversion of tyrosine, through 4-hydroxyphenylpyruvate (HPP), to homogentisate, leading to the failure to produce plastoquinone .
Temporal Effects in Laboratory Settings
The elimination of the radioactivity associated with this compound following oral administration was rapid, with the majority (80%) of the radioactivity being eliminated within 48 hours at the high dose level and within 24 hours at the low dose level .
Dosage Effects in Animal Models
Following oral gavage dosing of rats, this compound was rapidly absorbed: about 70% after low dose (1 mg/kg bw) administration and about 40% after high dose (100 mg/kg bw) administration .
Metabolic Pathways
This compound and/or its metabolites have a mean β-phase elimination half-life of about 60 hours, irrespective of the dose level . The major component identified in urine, faeces, and liver was a diketonitrile (RPA 202248), followed by RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid) .
Transport and Distribution
A comprehensive assessment of the transport of this compound and its accumulation potential in semistatic water bodies was conducted using a distributed watershed scale model and observed water quality data .
Subcellular Localization
The subcellular localization of this compound mimics that of the native enzyme, which is shown to be dually targeted to chloroplasts and the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxaflutole involves the formation of the isoxazole ring. This is achieved when hydroxylamine reacts in ethanol with an intermediate made from an appropriately substituted diketone with triethyl orthoformate, using acetic anhydride as a solvent . Another method involves contacting a compound with an oxidizer containing peroxy organic acid . The reaction conditions are generally mild, with high yields and low raw material costs .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of cyclopropyl methyl ketone and trifluoromethyl benzoic acid methyl ester as raw materials. The process includes oxidation to obtain the desired diketone, followed by reaction with triethyl orthoformate and hydroxylamine hydrochloride . This method is known for its high yield and gentle reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Isoxaflutole undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involves its conversion within plants to a biologically active diketonitrile, which acts as an HPPD inhibitor .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydroxylamine, triethyl orthoformate, and acetic anhydride . The reaction conditions are typically mild, with ethanol often used as a solvent .
Major Products Formed: The major product formed from the reactions of this compound is the diketonitrile, which is herbicidally active . This compound is more readily taken up into plants from soil treatments, making it effective for weed control .
Scientific Research Applications
Isoxaflutole has a wide range of scientific research applications, particularly in agriculture. It is used for weed control in maize and soybean crops, effectively managing broadleaf and grass weeds . Research has shown its potential for pre-emergence application in maize, providing satisfactory full-season control of dominant weeds .
In addition to its agricultural applications, this compound is also studied for its interactions with other herbicides, such as metribuzin, in this compound-resistant soybean . These studies aim to determine the spectrum of weeds controlled and the tolerance of crops to combined herbicide treatments .
Comparison with Similar Compounds
Isoxaflutole belongs to the class of isoxazoles and is similar to other HPPD inhibitors such as mesotrione and tembotrione . this compound is unique in its ability to be more readily taken up into plants from soil treatments, making it particularly effective for pre-emergence weed control .
List of Similar Compounds:- Mesotrione
- Tembotrione
- Sulcotrione
- Benzobicyclon
These compounds share a similar mode of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKARCXOQLFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034723 | |
Record name | Isoxaflutole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |
Record name | Isoxaflutole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 6.2 mg/L at pH 5.5 and 20 °C | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.590 g/cu cm | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |
Record name | Isoxaflutole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white or pale yellow solid, Granular powder | |
CAS No. |
141112-29-0 | |
Record name | Isoxaflutole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isoxaflutole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |
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Record name | Isoxaflutole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12938 | |
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Record name | Isoxaflutole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |
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Record name | ISOXAFLUTOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-138.5 °C | |
Record name | ISOXAFLUTOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of isoxaflutole?
A1: this compound itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].
Q2: How does HPPD inhibition lead to weed control?
A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].
Q3: Does the rate of diketonitrile degradation differ between plant species?
A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to this compound. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].
Q4: Are there differences in this compound sensitivity within a plant species?
A4: Yes, research has shown variations in tolerance to this compound among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to this compound plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.
Q6: How do environmental factors like soil moisture and temperature influence this compound's efficacy?
A6: Soil moisture and temperature significantly impact this compound's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, this compound degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using this compound.
Q7: How does soil organic matter affect this compound persistence?
A7: this compound tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of this compound on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].
Q8: Does this compound pose a risk to crops planted after corn in rotation?
A8: this compound residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after this compound application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using this compound.
Q9: How does this compound degrade in the environment?
A9: this compound primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of this compound to the diketonitrile [].
Q10: What are the primary routes of this compound dissipation in soil?
A10: this compound dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where this compound and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that this compound is relatively immobile in soil.
Q11: Has resistance to this compound been reported in weed populations?
A11: While widespread resistance has not been widely reported, research suggests that repeated this compound use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with this compound for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].
Q12: What are some alternative weed control strategies to this compound?
A12: Research suggests alternative strategies, including:
- Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
- Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].
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